9-Cyclopentyl-6-mercaptopurine is a purine derivative characterized by the presence of a cyclopentyl group at the 9-position and a mercapto group at the 6-position. This compound, with the molecular formula and a CAS number of 3034494, is of significant interest in medicinal chemistry, particularly for its potential applications in cancer treatment and as a protein kinase inhibitor. The compound's structure contributes to its biological activity, making it a subject of various synthetic and pharmacological studies.
9-Cyclopentyl-6-mercaptopurine is classified as a purine analog. Purines are essential components of nucleic acids and play crucial roles in cellular metabolism. This compound is derived from modifications of 6-mercaptopurine, a well-known antimetabolite used in cancer therapy. The introduction of the cyclopentyl group enhances its pharmacological properties, potentially improving its efficacy and selectivity against certain cancer cell lines.
The synthesis of 9-cyclopentyl-6-mercaptopurine typically involves several steps, including the introduction of the cyclopentyl group and the mercapto moiety. Common synthetic routes include:
A notable method for synthesizing this compound involves using cyclopentyl methyl ether as a solvent for Grignard reactions, which can facilitate the formation of carbon-carbon bonds necessary for introducing the cyclopentyl substituent . The synthesis may also employ microwave-assisted techniques to enhance yield and reduce reaction times .
The molecular structure of 9-cyclopentyl-6-mercaptopurine features a bicyclic purine core with specific substituents that influence its biological activity. The cyclopentyl group is attached to the nitrogen at the 9-position, while the thiol group is located at the 6-position.
C1CCC1C2=NC(=N)N(C(=N)N2)S
9-Cyclopentyl-6-mercaptopurine can undergo various chemical reactions typical for purine derivatives:
The reactivity of this compound is influenced by both the electronic effects of the cyclopentyl group and steric hindrance provided by the bulky substituent, which can affect reaction pathways and product distributions.
The mechanism by which 9-cyclopentyl-6-mercaptopurine exerts its biological effects primarily involves inhibition of specific protein kinases that are crucial for cancer cell proliferation. By mimicking natural substrates of these enzymes, it interferes with their activity, leading to reduced cell division and increased apoptosis in cancer cells.
Research has shown that derivatives like 9-cyclopentyl-6-mercaptopurine exhibit selective inhibition against certain kinases involved in tumor growth, making them promising candidates for targeted cancer therapies .
Relevant analyses indicate that modifications at specific positions on the purine ring can significantly alter solubility and stability profiles, impacting bioavailability .
9-Cyclopentyl-6-mercaptopurine shows potential applications in:
9-Cyclopentyl-6-mercaptopurine (C₁₀H₁₂N₄S) is a synthetic purine analog characterized by a cyclopentyl moiety attached to the N9 position of the purine ring and a thiol (-SH) group at C6. This modification replaces the ribose sugar in canonical purines with a carbocyclic ring, fundamentally altering its physicochemical behavior. Key molecular descriptors include:
C1CCC(C1)N2C=NC3=C2NC=NC3=S
[5] AMLJKGIHHITBDB-UHFFFAOYSA-N
[5] The cyclopentyl group enhances lipophilicity compared to ribose-containing thiopurines like 6-mercaptopurine (6-MP). X-ray diffraction (XRD) analyses confirm that the cyclopentyl ring adopts an envelope conformation, positioning it perpendicular to the purine plane. This orientation sterically shields the N7 position, potentially reducing metabolic deactivation [7].
Table 1: Atomic Positioning in 9-Cyclopentyl-6-mercaptopurine
Atom | Bond Angle (°) | Bond Length (Å) | Role in Structure |
---|---|---|---|
N9-C1' | 123.5 | 1.37 | Cyclopentyl attachment point |
C6-S | 120.8 | 1.67 | Thiol group for metal binding |
C2-N3 | 116.2 | 1.31 | Hydrogen-bond acceptor site |
Structurally, 9-cyclopentyl-6-mercaptopurine diverges from natural purines (e.g., adenine, guanine) and clinically used thiopurines (e.g., 6-MP) in three critical aspects:
Table 2: Structural and Electronic Comparison with Key Purines
Compound | Glycosidic Bond Type | logP | H-bond Acceptors | Metabolic Vulnerability |
---|---|---|---|---|
Adenine | N-Ribose | −0.9 | 3 | High (PNP cleavage) |
6-Mercaptopurine (6-MP) | N-Ribose | −0.5 | 4 | High (XO/TPMT metabolism) |
9-Cyclopentyl-6-mercaptopurine | C-Cyclopentyl | +1.8 | 3 | Low (stable C-C bond) |
The synthesis of 9-cyclopentyl-6-mercaptopurine follows modular carbocyclic C-nucleoside strategies (Figure 3):
Design principles leveraged in this analog include:
Table 3: Key Synthetic Intermediates for 9-Cyclopentyl-6-mercaptopurine
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7